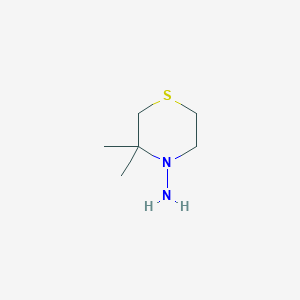

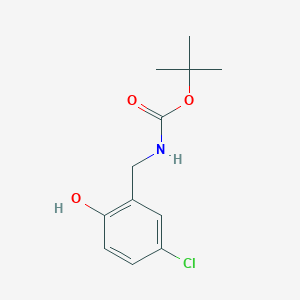

叔丁基-5-氯-2-羟基苄基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of tert-butyl 5-chloro-2-hydroxybenzylcarbamate involves multiple steps, starting from basic organic compounds. One method involves the reaction of tert-butylhydrazine with dichloroformylacrylic acid and (4-tert-butylphenyl)methanethiol, yielding a compound that undergoes further transformations to achieve the desired product (Liang-zhong Xu et al., 2006). Another approach utilizes carbonyl reductase from Rhodosporidium toruloides in a biosynthesis reaction system to produce a key intermediate (Zhi-qiang Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 4-hydroxybenzyl acetate, has been studied using single-crystal X-ray diffraction, revealing the formation of infinite chains in the crystals via hydrogen bonds (S. Bukharov et al., 2001). These structural insights are crucial for understanding the properties and reactivity of tert-butyl 5-chloro-2-hydroxybenzylcarbamate.

科学研究应用

环境污染物处理

- 水生环境中的对羟基苯甲酸酯:对羟基苯甲酸酯,包括叔丁基基团的化合物,因其环境存在和影响而被广泛研究,特别是在水生环境中。这些研究突出了它们的普遍性、持久性和与氯反应时形成卤化副产物的可能性。此类研究强调了了解合成化学品的环境归趋和行为的重要性,包括叔丁基-5-氯-2-羟基苄基氨基甲酸酯,如果它具有相似的性质或应用 (Haman 等,2015).

有机污染物的降解

- 有机醚的分解:在冷等离子体反应器中通过添加氢来分解甲基叔丁基醚 (MTBE) 的研究突出了解决有机醚污染的创新方法。此类研究提出了降解复杂有机化合物的潜在途径,这可能与了解如何处理或利用类似的叔丁基-5-氯-2-羟基苄基氨基甲酸酯化合物在环境修复中有关 (Hsieh 等,2011).

吸附和去除污染物

- MTBE 的吸附研究:有关从环境中吸附和去除 MTBE 的研究突出了可应用于类似化合物以从水源中去除污染物的方法。了解化学品的吸附行为对于设计有效的环境修复策略至关重要,如果叔丁基-5-氯-2-羟基苄基氨基甲酸酯在环境释放受关注的情况下使用,这可能与之相关 (Vakili 等,2017).

属性

IUPAC Name |

tert-butyl N-[(5-chloro-2-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-7-8-6-9(13)4-5-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXNKDQSZTYMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462006 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195517-88-5 | |

| Record name | N-t-Butoxycarbonyl-2-Hydroxy-5-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)